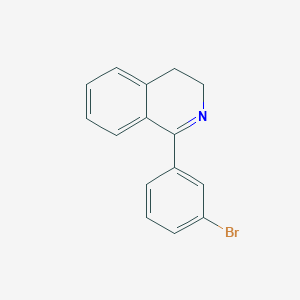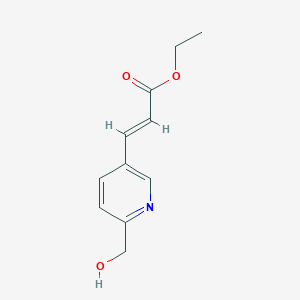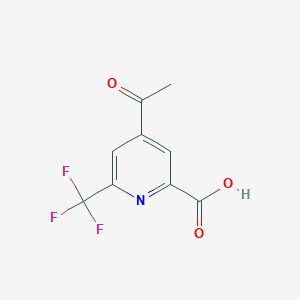
4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C9H6F3NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of an acetyl group at the 4-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of enantiomerically pure starting materials and stereospecific methods to achieve the desired configuration .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as alcohols, ketones, and substituted pyridines .
Scientific Research Applications
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar structural features but lacking the acetyl and trifluoromethyl groups.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another synthetic auxin herbicide with structural similarities.
Uniqueness
4-Acetyl-6-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO3/c1-4(14)5-2-6(8(15)16)13-7(3-5)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI Key |
GGBYCDMXXYWCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


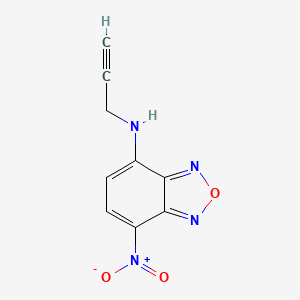
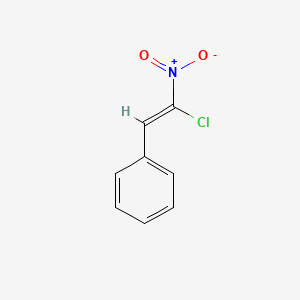
![Ethyl 5-[(propan-2-ylamino)methyl]furan-3-carboxylate](/img/structure/B13928834.png)
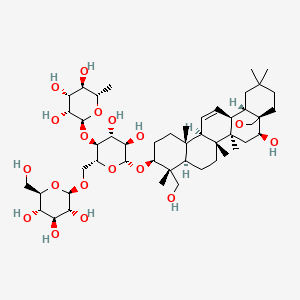
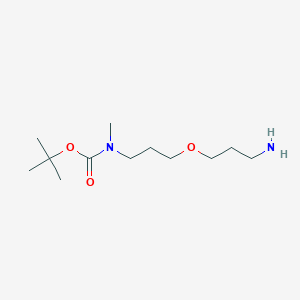
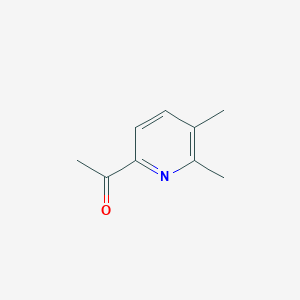
![Ethyl 1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B13928855.png)
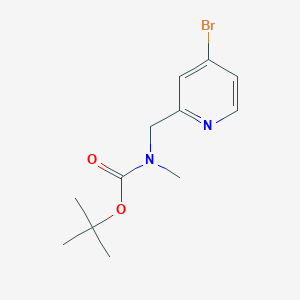


![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)
